iEDDA vs. SPAAC: Reaction Rate Constants
The methyltetrazine moiety of Me-Tet-PEG4-NH2 participates in catalyst-free inverse electron demand Diels–Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) partners. A study employing TCO–tetrazine Click PEGylation reported a second-order rate constant k ≈ 2000 M⁻¹ s⁻¹ under aqueous conditions, enabling rapid conjugation even at low biomolecule concentrations [1]. In contrast, the hydrogen-substituted tetrazine analog (e.g., Tetrazine-PEG5-NHS ester) exhibits at least 10-fold faster kinetics (k > 20,000 M⁻¹ s⁻¹) , placing Me-Tet-PEG4-NH2 in a moderately fast kinetic tier that prioritizes stability over maximum reaction speed.
| Evidence Dimension | Second-order rate constant (k) for iEDDA reaction with TCO |
|---|---|
| Target Compound Data | ~2000 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Hydrogen-substituted tetrazine: at least 10-fold faster, implying k > 20,000 M⁻¹ s⁻¹ |
| Quantified Difference | Hydrogen-substituted tetrazine is >10× faster |
| Conditions | Aqueous conditions; catalyst-free Click PEGylation |
Why This Matters
The 2000 M⁻¹ s⁻¹ rate constant enables efficient bioconjugation at low micromolar concentrations while avoiding the potential instability and handling challenges associated with the more reactive hydrogen-substituted tetrazines.
- [1] Cobley JN, Noble A, Jimenez-Fernandez E, Valdivia Moya MT, Guille M, Husi H. Catalyst-free Click PEGylation reveals substantial mitochondrial ATP synthase sub-unit alpha oxidation before and after fertilisation. Redox Biol. 2019;26:101258. doi:10.1016/j.redox.2019.101258. View Source
